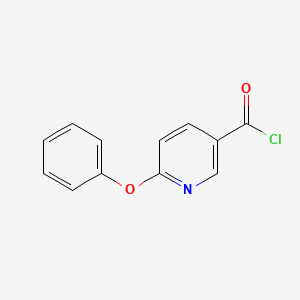
2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole
Übersicht
Beschreibung
2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole is a chemical compound with the molecular formula C10H7ClN2O2S . It has a molecular weight of 254.69 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring attached to a chloromethyl group and a 4-nitrophenyl group . The InChI string representation of the molecule is InChI=1S/C10H7ClN2O2S/c11-5-10-12-9 (6-16-10)7-1-3-8 (4-2-7)13 (14)15/h1-4,6H,5H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 254.69 g/mol, a topological polar surface area of 87 Ų, and a complexity of 254 . It has a density of 1.4±0.1 g/cm³, a boiling point of 406.2±30.0 °C at 760 mmHg, and a flash point of 199.5±24.6 °C .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The compound 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole has been analyzed for its crystal structure. It crystallizes with two molecules in the asymmetric unit, displaying specific dihedral angles between the phenyl ring and the thiazole ring. This compound is characterized by intermolecular C—H⋯Cl and C—H⋯O hydrogen bonds, which are crucial for understanding the crystalline properties of such compounds (Nayak et al., 2009).
Synthesis and Reactivity in Organic Chemistry
This compound undergoes ring-opening reactions to produce thioketene intermediates. These intermediates can react with secondary amines, leading to the formation of various heterocyclic compounds. Such reactions are fundamental in organic synthesis for creating novel compounds with potential biological activities (Androsov, 2008).
Application in Antimicrobial Studies
Linked heterocyclic compounds containing 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole have been synthesized and tested for their antimicrobial activities. These compounds have shown significant inhibitory activity against various Gram-positive and Gram-negative bacteria and fungi. This indicates the potential use of this compound in developing new antimicrobial agents (Reddy et al., 2010).
Exploration in Nonlinear Optical Properties
The compound has been included in the synthesis of 2,4-disubstituted-[1,3]-thiazoles, which have been evaluated for their antimicrobial, anti-inflammatory, and nonlinear optical (NLO) properties. These investigations are crucial for the development of new materials with potential applications in optoelectronics and photonics (Naveena et al., 2012).
Corrosion Inhibition in Industrial Applications
Some derivatives of this compound have been studied as corrosion inhibitors for mild steel in acidic environments. This is critical for industries where metal corrosion can lead to significant economic losses. The compound's derivatives exhibit various degrees of inhibition efficiency, correlating with their chemical structure and interaction with metal surfaces (Bentiss et al., 2007).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole are not mentioned in the literature, thiazole derivatives are a topic of ongoing research due to their wide range of biological activities . Further studies could explore the synthesis, properties, and potential applications of this compound.
Eigenschaften
IUPAC Name |
2-(chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2S/c11-5-10-12-9(6-16-10)7-1-3-8(4-2-7)13(14)15/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBRGKZHLICZCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381946 | |
| Record name | 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89250-26-0 | |
| Record name | 2-(Chloromethyl)-4-(4-nitrophenyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89250-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-4-(4-nitrophenyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic Acid](/img/structure/B1351049.png)








